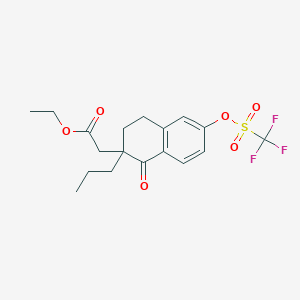
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a trifluoromethylsulfonyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the construction of the tetrahydronaphthalene core through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Propyl Group: The propyl group is introduced via a Friedel-Crafts alkylation reaction.
Oxidation: The resulting intermediate undergoes oxidation to form the ketone group.
Sulfonylation: The trifluoromethylsulfonyl group is introduced using trifluoromethanesulfonic anhydride in the presence of a base.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethyl bromoacetate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and ethanol.
Applications De Recherche Scientifique
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1-oxo-2-propyl-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the trifluoromethylsulfonyl group.
Ethyl 2-(1-oxo-2-propyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methoxy group instead of the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C18H21F3O6S |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
ethyl 2-[1-oxo-2-propyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |
InChI |
InChI=1S/C18H21F3O6S/c1-3-8-17(11-15(22)26-4-2)9-7-12-10-13(5-6-14(12)16(17)23)27-28(24,25)18(19,20)21/h5-6,10H,3-4,7-9,11H2,1-2H3 |
Clé InChI |
NGGFWAYFNQWGTB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
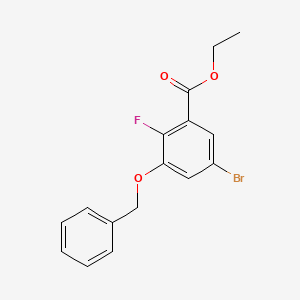

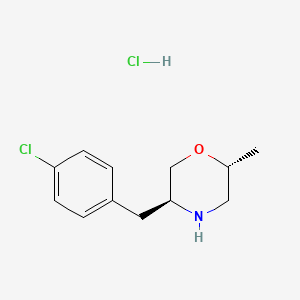
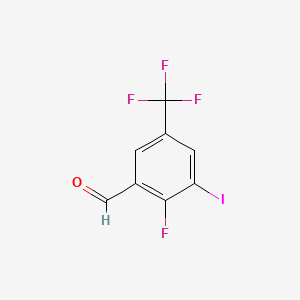
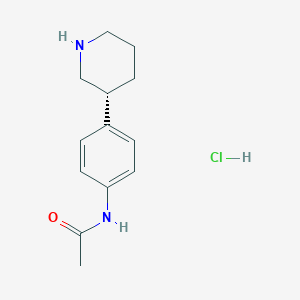
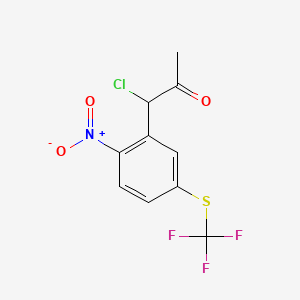
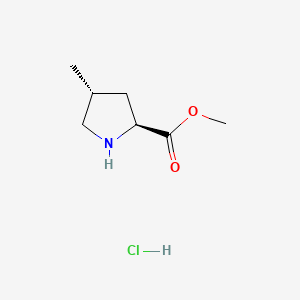

![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)

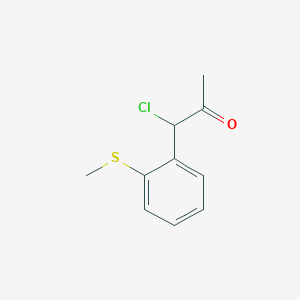
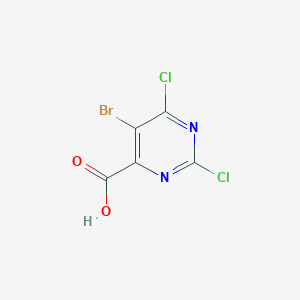
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
